![molecular formula C12H17NO B3362868 3-[(Cyclopentyloxy)methyl]aniline CAS No. 1016673-10-1](/img/structure/B3362868.png)
3-[(Cyclopentyloxy)methyl]aniline
Overview
Description
“3-[(Cyclopentyloxy)methyl]aniline” is a chemical compound with potential applications in various fields of research and industry. It has a molecular weight of 191.27 g/mol .
Synthesis Analysis
The synthesis of anilines, such as “3-[(Cyclopentyloxy)methyl]aniline”, can be achieved through methylation processes. For instance, cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis
The molecular structure of “3-[(Cyclopentyloxy)methyl]aniline” consists of a cyclopentane ring attached to an aniline group via a methylene bridge . The InChI code for this compound is 1S/C12H17NO/c13-11-7-5-10 (6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9,13H2 .Chemical Reactions Analysis
Anilines, including “3-[(Cyclopentyloxy)methyl]aniline”, can undergo various chemical reactions. For example, they can undergo ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, the ultrafast production of photofragments as a function of molecular structure can be explored .Scientific Research Applications
Genotoxic Activities of Aniline and its Metabolites
A review focused on the genotoxic potential of aniline and its metabolites, exploring their relationship with carcinogenic activity observed in rats. The study delves into the various genetic endpoints assessed across different aniline derivatives, concluding that the primary carcinogenic effects in the spleen of rats are likely due to chronic high-dose blood damage rather than direct genotoxic mechanisms (Bomhard & Herbold, 2005).
Chemical Fixation of CO2 with Aniline Derivatives
This review highlights the use of aniline derivatives in the chemical fixation of CO2, presenting a novel approach to synthesizing functionalized azole compounds. It emphasizes the potential of aniline derivatives in creating value-added chemicals from CO2, showcasing their significance in environmental and synthetic organic chemistry (Vessally et al., 2017).
Molecular Mechanism of Aniline Induced Toxicity
An in-depth review explores the molecular mechanisms underlying aniline-induced toxicity, particularly focusing on spleen and neuron toxicity in rats. It discusses how aniline exposure leads to oxidative stress and subsequent cellular damage, providing insights into the toxicological effects of aniline and its relevance to human health (Makhdoumi et al., 2019).
properties
IUPAC Name |
3-(cyclopentyloxymethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-5-3-4-10(8-11)9-14-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWQOWQDBBKYEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclopentyloxy)methyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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